1-Phenylethane-1-sulfonamide
Description
Historical Context and Evolution of Sulfonamide Chemistry
The journey of sulfonamide chemistry began in the early 20th century, not in medicine, but in the dye industry. huvepharma.com In 1932, a pivotal discovery was made by German chemist Josef Klarer, who found that a red dye, later named Prontosil, exhibited remarkable antibacterial effects in mice. huvepharma.comwikipedia.org This discovery, for which Gerhard Domagk was awarded the Nobel Prize, was a turning point. nih.gov It was later determined that the active antibacterial agent was not Prontosil itself, but its in vivo metabolite, sulfanilamide (B372717). nih.gov This revelation unlocked the door to the era of sulfa drugs, the first broadly effective systemic antibacterials, which saved countless lives before the widespread availability of penicillin. huvepharma.comwikipedia.org
The initial success of sulfanilamide spurred the synthesis of thousands of derivatives, with over 5,400 created by 1945, in an effort to enhance efficacy and reduce toxicity. wikipedia.orgnih.gov This extensive research broadened the therapeutic applications of sulfonamides far beyond their antibacterial origins, leading to the development of diuretics, antidiabetic agents, and drugs for a variety of other conditions. nih.govcuni.cz The core sulfonamide structure proved to be a versatile pharmacophore, a key structural component responsible for a drug's biological activity. cuni.czacs.org
Significance of 1-Phenylethane-1-sulfonamide as a Core Structure in Chemical Synthesis and Medicinal Chemistry
This compound stands out due to the presence of a stereocenter at the alpha-carbon, making it a chiral building block. acs.org Chiral sulfonamides are of significant interest in medicinal chemistry as the stereochemistry of a drug can profoundly influence its biological activity. cuni.czacs.org The ability to synthesize enantiomerically pure forms of such compounds is crucial for developing drugs with improved therapeutic profiles. hud.ac.uk
The phenylethyl group attached to the sulfonamide core provides a template for a wide range of structural modifications. This allows chemists to fine-tune the molecule's properties, such as its solubility, how it binds to biological targets, and its metabolic stability. cuni.czthieme-connect.com The synthesis of α-substituted sulfonamides, like this compound, has been an active area of research, with various methods developed to create these valuable compounds. thieme-connect.comchemrxiv.org For instance, a three-component synthesis of alpha-substituted sulfonamides from aryl aldehydes, primary sulfonamides, and (hetero)arenes has been described as a straightforward and modular approach. chemrxiv.org
In medicinal chemistry, the this compound scaffold has been incorporated into molecules targeting a variety of diseases. For example, it has been used in the development of inhibitors for enzymes like inositol-requiring enzyme 1 (IRE1α), which is implicated in cancer. google.com The versatility of this core structure makes it a valuable starting point for the discovery of new drugs.
Current Research Landscape and Emerging Trends Pertaining to this compound and its Analogues
Contemporary research on this compound and its analogues is focused on several key areas. There is a continuous drive to develop new and more efficient synthetic methods. thieme-connect.com This includes the use of transition-metal catalysis to form new chemical bonds and create complex molecules with high precision. hud.ac.uk For example, palladium-catalyzed reactions have been instrumental in the synthesis of sp3-functionalized sulfonamides. hud.ac.uk
A significant trend is the synthesis of chiral sulfonamides with high enantioselectivity. nih.govrsc.org Dynamic kinetic resolution is one advanced technique used to produce α-substituted β-hydroxyl sulfonamides with excellent control over their three-dimensional structure. rsc.org The development of organocatalytic methods for the atroposelective N-alkylation of sulfonamides is another promising approach to creating axially chiral compounds. nih.gov
The exploration of the biological activities of new this compound analogues is another major research thrust. researchgate.net Scientists are investigating their potential as anticancer, antiviral, and anti-inflammatory agents, among other applications. researchgate.netmdpi.com For instance, chiral sulfonamides containing a 2-azabicycloalkane scaffold have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. mdpi.com Furthermore, the incorporation of the this compound motif into larger, more complex molecules is a strategy being used to develop inhibitors of specific biological targets, such as the cancer-associated carbonic anhydrase isoforms. mdpi.com
Theoretical and computational studies are also playing an increasingly important role. researchgate.net These studies help researchers understand the physicochemical properties of these molecules, such as their acidity (pKa) and hydrophobicity, which are crucial for drug design. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSQEKCXVRMSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502635-04-3 | |
| Record name | 1-phenylethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Sophisticated Synthetic Methodologies for 1 Phenylethane 1 Sulfonamide and Its Derivatives
Enantioselective Synthesis Strategies
The creation of single-enantiomer sulfonamides is paramount for their application in drug discovery and development. Several powerful strategies have been developed to achieve high levels of enantioselectivity.
Asymmetric Catalysis in 1-Phenylethane-1-sulfonamide Production
Asymmetric catalysis offers an efficient and atom-economical route to chiral sulfonamides. By using a small amount of a chiral catalyst, large quantities of enantiomerically enriched products can be synthesized.
Palladium catalysis has emerged as a powerful tool for the enantioselective synthesis of sulfonamides. rsc.orgacs.org These methods often involve the creation of new carbon-nitrogen or carbon-sulfur bonds under the influence of a chiral palladium complex. For instance, the catalytic enantioselective synthesis of N-C axially chiral sulfonamides has been achieved through chiral palladium-catalyzed N-allylation. acs.org In this process, a palladium catalyst with a chiral ligand, such as the (S,S)-Trost ligand, facilitates the reaction between an N-(2-tert-butylphenyl)sulfonamide and an allyl acetate (B1210297) to produce N-allylated sulfonamides with high enantioselectivity (up to 95% ee). acs.org The steric properties of the substrates play a crucial role in achieving high enantioselectivity. acs.org
Another significant advancement is the palladium-catalyzed intramolecular asymmetric reductive amination of ketones with sulfonamides. This method, which utilizes a Brønsted acid co-catalyst, provides access to a variety of chiral cyclic sulfonamides (sultams) in high yields and with excellent enantioselectivity (up to 99% ee). rsc.org Furthermore, palladium-catalyzed asymmetric addition of arylboronic acids to cyclic N-sulfonyl imines has been developed for the synthesis of chiral seven-membered cyclic sulfonamides, achieving excellent yields and up to 99% enantiomeric excess.
| Reaction Type | Catalyst System | Substrates | Product | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| N-Allylation | (allyl-Pd-Cl)₂ / (S,S)-Trost ligand | N-(2-tert-butylphenyl)sulfonamides, Allyl acetate | N-Allylated sulfonamides | Up to 95% | acs.org |
| Intramolecular Reductive Amination | Palladium catalyst / Brønsted acid | Keto-sulfonamides | Chiral γ-, δ-, and ε-sultams | Up to 99% | rsc.org |
| Asymmetric Arylation | Palladium catalyst / Chiral ligand | Cyclic N-sulfonyl imines, Arylboronic acids | Chiral seven-membered cyclic sulfonamides | Up to 99% |
N-Heterocyclic carbenes (NHCs) have proven to be effective organocatalysts for the enantioselective modification of sulfonamides. ntu.edu.sgntu.edu.sgrsc.org This methodology allows for the reaction of sulfonamides with various electrophiles under mild conditions, yielding a broad range of functionalized products with high enantioselectivity and yields. ntu.edu.sgntu.edu.sg The reaction is highly chemoselective, enabling the modification of specific sulfonamide groups even in the presence of other reactive functional groups. ntu.edu.sgrsc.org
The mechanism often involves the initial addition of the carbene catalyst to an aldehyde, followed by a series of steps leading to the final enantiomerically enriched product. ntu.edu.sg Non-covalent interactions, such as cation-π interactions, are believed to be important in controlling the stereochemical outcome of the reaction. ntu.edu.sgntu.edu.sg This method has been successfully applied to the modification of sulfonamide-containing drug molecules, highlighting its potential in medicinal chemistry. ntu.edu.sgrsc.org
| Catalyst Type | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| N-Heterocyclic Carbene (NHC) | Sulfonamides, Aldehydes (e.g., phthalaldehyde) | Phthalidyl sulfonamides | High enantioselectivity, broad substrate scope, mild conditions | ntu.edu.sgntu.edu.sg |
Organocatalytic asymmetric cycloaddition reactions provide a powerful strategy for the construction of complex cyclic sulfonamide derivatives. bohrium.combeilstein-journals.orgmdpi.com These reactions utilize small organic molecules as catalysts to promote the formation of new rings with high stereocontrol. For example, the inverse-electron-demand aza-Diels-Alder (IED-aza-Diels-Alder) reaction of α,β-unsaturated imines (1-azadienes) with electron-rich dienophiles can be catalyzed by chiral Brønsted acids, such as phosphoric acids, to afford nitrogen-containing heterocycles. beilstein-journals.org
A notable application is the asymmetric [3+2]-cycloaddition of benzo[d]isothiazole 1,1-dioxide with (E)-4-hydroxy-1-phenylbut-2-en-1-one, catalyzed by a bifunctional squaramide-based chiral catalyst. This reaction yields enantioenriched benzosultam-fused oxazolidines with excellent yield (99%) and high diastereo- and enantioselectivity. mdpi.com Similarly, organocatalytic [8+2] cycloadditions of tropones with azlactones, mediated by a chiral guanidine-sulfonamide bifunctional catalyst, have been developed to produce bicyclic lactones with excellent stereoselectivity. chinesechemsoc.org These methods demonstrate the versatility of organocatalysis in constructing diverse and complex chiral sulfonamide-containing scaffolds. bohrium.combeilstein-journals.orgmdpi.comchinesechemsoc.org
Carbene Organic Catalysis for Enantioselective Modification
Chiral Auxiliary-Mediated Transformations Involving this compound Precursors
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. This strategy has been widely employed in the synthesis of chiral amines and other important compounds from sulfonamide precursors. wikipedia.orgsigmaaldrich.com
A prominent example is the use of tert-butanesulfinamide, also known as Ellman's auxiliary. sigmaaldrich.com Condensation of this chiral auxiliary with ketones, such as acetophenone, yields a sulfinamide. Subsequent diastereoselective reduction of the resulting C=N bond affords a sulfinamide with a newly created stereocenter. The tert-butanesulfinyl group can then be cleaved under acidic conditions to furnish the free chiral amine, such as (R)- or (S)-1-phenylethanamine. youtube.com The choice of reducing agent can influence the diastereoselectivity of the reduction step, allowing for the selective synthesis of either diastereomer of the product. youtube.com
| Chiral Auxiliary | Precursor | Reaction Sequence | Product | Key Advantage | Reference |
|---|---|---|---|---|---|
| (R)-tert-Butanesulfinamide | Acetophenone | 1. Condensation 2. Diastereoselective reduction 3. Acidic cleavage | (S)-1-Phenylethanamine | High diastereoselectivity and predictable stereochemical outcome | sigmaaldrich.comyoutube.com |
Stereochemical Control in Alkylation and Arylation Reactions of Sulfonamides
Controlling stereochemistry in the alkylation and arylation of sulfonamides is another important avenue for the synthesis of chiral derivatives. These reactions involve the formation of a new carbon-carbon or carbon-heteroatom bond at a stereogenic center adjacent to the sulfonamide group.
Nickel-catalyzed stereoconvergent Negishi arylations and alkenylations of racemic α-bromosulfonamides have been reported to produce enantioenriched secondary sulfonamides in good yields and with very high enantiomeric excess. researchgate.net This method is significant as it starts from a racemic mixture and converts it into a single enantiomer of the product.
In the context of chiral auxiliary-controlled reactions, the alkylation of pseudoephedrine amides provides a classic example of achieving high facial selectivity. wikipedia.org Deprotonation of the amide with a strong base generates a (Z)-enolate, which then undergoes highly diastereoselective alkylation. This stereocontrol is attributed to the conformation of the lithium enolate, where one face is effectively blocked by the chiral auxiliary. wikipedia.org While this example involves amides, the principles can be extended to related sulfonamide systems.
Furthermore, the S-alkylation of sulfinamides using zinc-carbenoids has been developed as a stereospecific method for the synthesis of sulfoximines, which are closely related to sulfonamides. rsc.org This reaction proceeds through a 1,2-metallate rearrangement and allows for the reliable introduction of various substituents. rsc.org
Advanced Derivatization and Functionalization Techniques
The derivatization and functionalization of the this compound core are crucial for modulating its physicochemical and biological properties. Modern synthetic chemistry offers a powerful toolkit for these transformations, enabling the introduction of various substituents and the formation of new chemical bonds with high precision.
Direct C-H amidation has emerged as a powerful and atom-economical strategy for the synthesis of sulfonamide derivatives. thieme-connect.com Rhodium-catalyzed C-H activation and amidation reactions, in particular, have demonstrated significant utility. nih.govthieme-connect.com For instance, Rh(III)-catalyzed intermolecular C-H amidation of arenes containing a chelating group with sulfonamides can proceed under mild conditions. nih.gov This approach allows for the direct formation of C-N bonds, bypassing the need for pre-functionalized starting materials. acs.org
A notable example is the rhodium-catalyzed C(sp2)–H amidation of azines with sulfonamides, which proceeds with high regioselectivity and tolerates a wide range of functional groups. acs.org This method provides a direct route to ortho-sulfonamide-substituted ketones. acs.org Similarly, ruthenium-catalyzed C-H sulfonamidation has been effectively used for the synthesis of N-aryl sulfonamides. nih.gov The choice of the directing group on the arene is critical for achieving high site-selectivity in these transformations. acs.orgnih.gov
Table 1: Examples of Metal-Catalyzed C-H Amidation Reactions for Sulfonamide Synthesis
| Catalyst System | Substrates | Product Type | Key Features |
| [RhCp*Cl2]2/AgSbF6 | Azine, Sulfonamide | ortho-Sulfonamide-substituted ketone | High regioselectivity, broad substrate scope. acs.org |
| [RuCl2(p-cymene)]2/AgSbF6 | Arene with directing group, Sulfonyl azide | N-Aryl sulfonamide | Good functional group tolerance. nih.gov |
| Cationic Rhodium Complex | Arene with chelate group, Sulfonyl azide | Amidated arene | External oxidant-free conditions. acs.org |
Nucleophilic addition reactions represent a fundamental approach for constructing chiral sulfonamides. rsc.org The addition of various carbon nucleophiles to N-sulfonyl imines is a well-established method for creating stereocenters. rsc.org For example, the palladium-catalyzed asymmetric addition of arylboronic acids to cyclic N-sulfonyl ketimines can generate chiral quaternary carbon centers with high enantioselectivity. Similarly, the stereoselective addition of sulfonyl anions to chiral N-sulfinyl imines provides an efficient route to β-substituted β-amino sulfones and sulfonamides. figshare.com
Nucleophilic substitution reactions on α-halo sulfonamides are another valuable tool for derivatization. acs.org The displacement of the halogen atom by various nucleophiles allows for the introduction of a wide range of functional groups. researchgate.netcolab.ws The mechanism of these substitutions can vary, with possibilities including direct SN2 displacement and an elimination-addition pathway, depending on the substrate structure and the nature of the nucleophile. rsc.org
Table 2: Nucleophilic Reactions for the Synthesis of this compound Derivatives
| Reaction Type | Substrates | Product | Key Features |
| Asymmetric Nucleophilic Addition | Cyclic N-sulfonyl ketimine, Arylboronic acid | Chiral seven-membered cyclic sulfonamide | High enantioselectivity (up to 99% ee). |
| Nucleophilic Addition | Chiral N-sulfinyl imine, Sulfonyl anion | β-Substituted β-amino sulfone/sulfonamide | High stereoselectivity and good yields. figshare.com |
| Nucleophilic Substitution | α-Halo sulfonamide, Nucleophile | α-Substituted sulfonamide | Versatile method for introducing various functional groups. acs.orgresearchgate.net |
Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the reactants. researchgate.net The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for the synthesis of sulfonamide-containing molecules. rsc.orglookchem.comorganic-chemistry.org
The Ugi four-component reaction (U-4CR) can be employed to create pseudopeptide structures bearing a sulfonamide moiety. rsc.orgresearchgate.net A tandem N-sulfonylation/Ugi reaction strategy allows for the one-pot synthesis of these complex molecules from readily available starting materials. rsc.org Similarly, the Passerini reaction, which typically involves a carboxylic acid, a carbonyl compound, and an isocyanide, can be utilized to generate α-hydroxy carboxamides that can be further elaborated into sulfonamide derivatives. organic-chemistry.org These MCRs offer a rapid and diversity-oriented approach to complex molecular scaffolds. beilstein-journals.orgmdpi.com
The chemistry of carbenoids, particularly those derived from sulfonamides, has opened up new avenues for synthesis. grafiati.comrsc.org N-Sulfonyl-1,2,3-triazoles are stable precursors that, upon treatment with rhodium(II) catalysts, generate α-imino rhodium carbenes. researchgate.netnih.gov These reactive intermediates can participate in a variety of transformations, including cyclopropanation and C-H insertion reactions. organic-chemistry.orgorganic-chemistry.org For instance, the rhodium-catalyzed reaction of N-sulfonyl-1,2,3-triazoles with olefins leads to the formation of cyclopropane (B1198618) derivatives with high diastereo- and enantioselectivity. organic-chemistry.org
Furthermore, these rhodium azavinyl carbenes can undergo enantioselective C-H insertion into unactivated alkanes, providing access to β-chiral sulfonamides. organic-chemistry.org A fascinating area of research involves the generation of non-classical carbenoids from alkynyl sulfonamides. ucl.ac.ukucl.ac.ukrsc.org Mechanistic studies suggest that the reaction of alkynyl sulfonamides with lithium acetylides proceeds through a vinylidene carbenoid intermediate, which is stabilized by an intramolecular coordination effect from a sulfonamide oxygen atom. rsc.orgrsc.org This reactivity is counterintuitive as it involves the sulfonamide group acting as a leaving group at an sp² center. rsc.org
Table 3: Reactions Involving Carbenoid Intermediates in Sulfonamide Synthesis
| Carbene Precursor | Catalyst | Reaction Type | Product |
| N-Sulfonyl-1,2,3-triazole | Rhodium(II) carboxylate | Cyclopropanation with olefins | Chiral cyclopropane derivatives. organic-chemistry.org |
| N-Sulfonyl-1,2,3-triazole | Chiral Rhodium(II) carboxylate | C-H insertion into alkanes | β-Chiral sulfonamides. organic-chemistry.org |
| Alkynyl sulfonamide | None (with lithium acetylide) | Rearrangement | Enediynes. rsc.orgrsc.org |
| N-Sulfonyl-1,2,3-triazole | Rhodium(II) catalyst | Transannulation with nitriles | Imidazoles. nih.gov |
| N-Sulfonyl-1,2,3-triazole | Rhodium(II) catalyst | Transannulation with vinyl ethers | Polysubstituted pyrroles. organic-chemistry.org |
Multi-Component Reactions for Complex this compound Derivatives
Chemo- and Regioselective Synthesis of this compound Scaffolds
Achieving chemo- and regioselectivity is a paramount challenge in the synthesis of complex molecules like this compound derivatives. The sulfonamide group itself can act as a directing group in C-H functionalization reactions, guiding the reaction to a specific position on an aromatic ring. acs.orgnih.govacs.org For example, iridium-catalyzed ortho-deuteration of primary aryl sulfonamides highlights the directing ability of the SO₂NH₂ group. sci-hub.se
The development of stereoselective methods is also crucial for obtaining enantiomerically pure sulfonamides. Phosphine-catalyzed γ-umpolung additions of sulfonamides to γ-substituted allenoates provide a route to α,β-unsaturated γ-amino esters with high stereoselectivity. nih.gov Furthermore, palladium-catalyzed three-component tandem reactions of N-buta-2,3-dienyl sulfonamides can produce substituted (Z)-N-allyl sulfonamides with high stereoselectivity, controlled by the formation of a six-membered palladacycle intermediate. researchgate.net The synthesis of chiral seven-membered cyclic sulfonamides has been achieved with excellent enantioselectivity through the palladium-catalyzed asymmetric arylation of cyclic N-sulfonyl aldimines and ketimines.
Mechanistic Investigations into the Chemical Reactivity of 1 Phenylethane 1 Sulfonamide
Reaction Pathway Elucidation and Kinetic Studies
Understanding the reaction pathways and kinetics is fundamental to controlling the chemical transformations of sulfonamides. Studies on analogous structures provide insight into the potential reactivity of 1-phenylethane-1-sulfonamide.
Research into the palladium-catalyzed α-allylation of benzylsulfonamides, a class of compounds structurally related to this compound, has shown that these molecules can act as soft carbon nucleophiles. hud.ac.uk A mechanistic study of this Tsuji-Trost reaction confirmed a 'net retention' of stereochemistry, indicating the specific pathway of the catalytic cycle. hud.ac.uk
Kinetic studies have been extensively performed on the oxidation of various sulfonamides in aqueous environments. For instance, the oxidation of six different sulfonamides by chlorine dioxide (ClO2) was found to follow a second-order kinetic model. researchgate.net The rate constants are highly pH-dependent, increasing by several orders of magnitude as the pH rises from 4.0 to 9.5. researchgate.net This is attributed to the ionization equilibrium of the amido-nitrogen in the sulfonamide molecule. researchgate.net
The degradation of sulfonamides by thermo-activated persulfate, which generates sulfate (B86663) radicals (SO₄•⁻), also shows clear kinetic profiles. The decay rates increase significantly with rising temperature. sci-hub.se For example, the degradation rate of sulfathiazole (B1682510) increased from 0.3 × 10⁻³ to 19.5 × 10⁻³ min⁻¹ as the temperature was raised from 30 to 60 °C. sci-hub.se
Below is a table summarizing kinetic data for the oxidation of selected sulfonamides, which provides a comparative framework for predicting the reactivity of similar compounds.
| Oxidant | Sulfonamide | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) ** | Activation Energy (kJ mol⁻¹) ** |
| Chlorine Dioxide (ClO₂) | Sulfamethoxazole | 7.0 | 20 | 2.59 x 10⁴ | 31.6 - 39.8 (for a range of SAs) |
| Chlorine Dioxide (ClO₂) | Sulfathiazole | 7.0 | 20 | 3.85 x 10³ | 31.6 - 39.8 (for a range of SAs) |
Data sourced from a study on the oxidation of various sulfonamides by chlorine dioxide. researchgate.net
Role of Non-Covalent Interactions in Reactivity and Selectivity
Non-covalent interactions (NCIs) are critical in directing the reactivity and controlling the stereoselectivity of chemical reactions involving sulfonamides. nih.gov These subtle forces can stabilize transition states and reactive intermediates, thereby influencing the reaction outcome.
In the context of carbene-catalyzed enantioselective modifications of sulfonamides, Density Functional Theory (DFT) calculations have revealed that non-covalent interactions, such as cation-π interactions, play a significant role. rsc.orgntu.edu.sg These interactions are believed to be crucial for enhancing both the reactivity and the enantioselectivity of the reaction, often assisted by the presence of ions like Li⁺. rsc.orgntu.edu.sg
Hydrogen bonding is another key NCI. In the phosphine-catalyzed asymmetric transfer hydrogenation of alkenes, the hydrogen bonding capabilities of METAMORPhos ligands, which contain a sulfonamide backbone, can steer substrate pre-assembly and stabilize catalytic transition states. uva.nl Similarly, in the enantioselective hydroamination of alkenes with sulfonamides, a strong, neutral hydrogen bond between the sulfonamidyl radical intermediate and the chiral catalyst is essential for enantiocontrol. nih.gov
Recent studies have also highlighted the importance of aromatic-carbonyl interactions. In 2-formylbenzenesulfonamide (B3164021) derivatives, X-ray crystal analysis showed the formyl group positioned over the sulfonamide's aromatic ring, with C···C distances indicative of attractive interactions. These interactions can influence dynamic covalent reactivity and modulate the properties of the resulting molecules.
The table below details the types of non-covalent interactions observed in various sulfonamide reactions and their specific roles.
| Reaction Type | Type of Non-Covalent Interaction | Role in Reaction | Supporting Evidence |
| Carbene-catalyzed modification | Cation-π interactions | Enhancing reactivity and controlling enantioselectivity | DFT Calculations rsc.orgntu.edu.sg |
| PCET-enabled hydroamination | Hydrogen bonding | Stabilizing radical intermediates and achieving enantiocontrol | DFT Investigations nih.gov |
| Asymmetric transfer hydrogenation | Hydrogen bonding | Steering substrate pre-assembly and stabilizing transition states | DFT Calculations uva.nl |
| Dynamic covalent chemistry | Arene-aldehyde interactions | Influencing geometric features and reactivity | X-ray Crystal Analysis |
Exploration of Reactive Intermediates in Sulfonamide Chemistry
The reactions of sulfonamides often proceed through highly reactive, transient intermediates that dictate the final product distribution. Identifying and understanding these species is key to mechanistic elucidation.
In reactions of tertiary sulfonamides with thermally generated benzynes, zwitterionic intermediates are formed. nih.gov The subsequent reaction pathway, which can include sulfonyl transfer or desulfonylation, is dependent on the structure of this zwitterion, particularly the size of the newly formed nitrogen-containing ring. nih.gov
Other research has pointed to the generation of rare reactive intermediates like sulfinyl nitrenes from sulfinylhydroxylamine precursors. These electrophilic intermediates can be trapped by nucleophiles to rapidly form new sulfur-containing compounds. organic-chemistry.org In a different system, the reaction of alkynyl sulfonamides with lithiated acetylene (B1199291) derivatives was found to proceed through an unusual non-classical carbenoid intermediate, which is responsible for the formation of Z-enediyne products. ucl.ac.uk
During the oxidative coupling of thiols and amines to form sulfonamides, a sulfonyl iodide intermediate has been proposed. This intermediate is generated from the oxidation of a disulfide, which then undergoes nucleophilic substitution by an amine to yield the final sulfonamide product. rsc.org
Here is a summary of key reactive intermediates identified in sulfonamide chemistry.
| Precursor/Reaction Type | Reactive Intermediate | Subsequent Transformation | Reference |
| Tertiary sulfonamides + Benzynes | Zwitterions | Sulfonyl transfer or desulfonylation | nih.gov |
| Alkynyl sulfonamides + Lithiated acetylenes | Non-classical carbenoids | Formation of Z-enediynes | ucl.ac.uk |
| Sulfinylhydroxylamines | Sulfinyl nitrenes | Nucleophilic trapping to form sulfoximines/sulfonimidamides | organic-chemistry.org |
| Oxidative coupling of thiols | Sulfonyl iodide | Nucleophilic substitution by amines to form sulfonamides | rsc.org |
Oxidation Pathways of the Sulfonamide Moiety
Studies using sulfate radicals (SO₄•⁻), generated from persulfate, have identified several common oxidation pathways for sulfonamides. These include hydroxylation, oxidation of the aniline (B41778) moiety (if present), dimerization, cleavage of the sulfonamide S-N bond, and oxidation or cleavage of an associated heterocyclic ring. sci-hub.se The aniline moiety is often a primary site for electrophilic attack by the sulfate radical. sci-hub.se
Similarly, oxidation by ferrate(VI) can lead to different products depending on the sulfonamide structure. For sulfonamides with a six-membered heterocyclic ring like sulfadiazine, oxidation pathways include SO₂ extrusion and hydroxylation of the aniline ring. nsf.gov This SO₂ extrusion is initiated by a single electron transfer from the aniline group to the ferrate. nsf.gov In contrast, for sulfonamides with five-membered rings like sulfisoxazole, products are formed without SO₂ extrusion, often involving the opening of the heterocyclic ring. nsf.gov
Oxidation with chlorine dioxide (ClO₂) also results in the cleavage of S-N and C-S bonds, as well as hydroxylation of the aniline moiety, as major degradation pathways. researchgate.net
The primary oxidation pathways are summarized below.
| Oxidant | Primary Attack Site | Identified Transformation Pathways | Reference |
| Sulfate Radical (SO₄•⁻) | Aniline moiety, Heterocyclic rings | Hydroxylation, Dimerization, S-N bond cleavage, Ring oxidation | sci-hub.se |
| Ferrate(VI) | Aniline moiety | SO₂ extrusion (for 6-membered rings), Ring opening (for 5-membered rings), Hydroxylation | nsf.gov |
| Chlorine Dioxide (ClO₂) | Amido-nitrogen, Aniline moiety | S-N bond cleavage, C-S bond cleavage, Hydroxylation | researchgate.net |
Advanced Spectroscopic Characterization and Stereochemical Analysis of 1 Phenylethane 1 Sulfonamide Compounds
High-Resolution NMR Spectroscopy for Structural Elucidation and Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and stereochemistry of organic molecules, including 1-phenylethane-1-sulfonamide derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In the ¹H NMR spectra of N-(substituted phenyl)-methanesulphonamides, the N-H proton typically appears as a singlet. researchgate.net For sulfonamide derivatives of 2-amino-1-phenylethane, characterization is performed using ¹H NMR and other spectroscopic methods. researchgate.netbioline.org.br For instance, in the ¹H NMR spectrum of (R)-5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, the proton signals are well-resolved, allowing for the assignment of each proton in the molecule. mdpi.com Specifically, the aromatic protons show distinct signals, and the methine and methyl protons of the 1-phenylethyl group are also clearly identifiable. mdpi.com
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of aromatic, aliphatic, and functional group carbons. researchgate.net For example, in the ¹³C NMR spectrum of (R)-5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, the signals for the phenyl and pyridine (B92270) ring carbons, as well as the chiral benzylic carbon and the methyl carbon, are distinctly observed. mdpi.com
To establish the stereochemistry, particularly the diastereomeric excess (de), NMR techniques are highly effective. For instance, the enantiopurity of (S)‐(1‐²H)ethylbenzene was determined by converting it into bis-sulfonamide diastereomers and analyzing them by ¹H NMR spectroscopy, which showed a 92% de. researchgate.netdntb.gov.ua This demonstrates the power of NMR in distinguishing between diastereomers.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative Data for (R)-5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide in CDCl₃ mdpi.com
| Assignment | ¹H NMR (600 MHz) | ¹³C NMR (150 MHz) |
| Pyridine H-4 | 8.36 (d, J = 2.4 Hz) | 145.68 |
| Pyridine H-6 | 7.96 (d, J = 2.4 Hz) | - |
| Phenyl-H | 7.10 (t, J = 5.5 Hz, 3H), 7.08–7.04 (m, 2H) | 128.50 (C-6,8), 128.26 (C-7,10) |
| NH | 5.55 (d, J = 7.3 Hz) | - |
| CH (phenylethyl) | 4.58 (p, J = 7.0 Hz) | 54.85 |
| CH₃ | 1.55 (d, J = 7.0 Hz) | 22.7 |
| Pyridine C-2 | - | 152.54 |
| Pyridine C-5 | - | 118.99 |
| Pyridine C-3 | - | 136.35 |
| Phenyl C-1' | - | 141.51 |
| Phenyl C-ipso | - | 139.66 |
| Phenyl C-ortho/meta | - | 126.26 |
Note: The specific assignments for all carbon atoms are detailed in the source literature. mdpi.com
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline compounds, providing unequivocal proof of the absolute configuration of chiral centers. springernature.comnih.gov This technique is crucial for the stereochemical analysis of novel chiral sulfonamides.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis allows for the precise determination of atomic positions, bond lengths, and bond angles, ultimately revealing the molecule's absolute stereochemistry. springernature.com The Flack parameter is a critical value in determining the absolute configuration from X-ray data of chiral, enantiomerically pure compounds. nih.govresearchgate.net
For example, the absolute configurations of the R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were unambiguously determined through single-crystal X-ray analysis. mdpi.com The crystallographic data not only confirmed the connectivity of the atoms but also established the spatial arrangement of the substituents around the chiral carbon atom of the 1-phenylethyl moiety. mdpi.com
Table 2: Crystallographic Data for a Representative Chiral Sulfonamide Data for (R)-5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide mdpi.com
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.0123(12) |
| b (Å) | 14.567(3) |
| c (Å) | 17.893(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1566.2(6) |
| Z | 4 |
Chiroptical Methods (e.g., Electronic Circular Dichroism, Optical Rotation) for Enantiopurity Assessment
Chiroptical methods are powerful techniques for investigating the stereochemical properties of chiral molecules in solution. nih.gov These methods are based on the differential interaction of chiral substances with left and right circularly polarized light. ntu.edu.sg
Optical Rotation (OR) measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. It is a fundamental property of chiral molecules and can be used to determine the enantiomeric purity of a sample, provided the specific rotation of the pure enantiomer is known. mdpi.com For example, the R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide exhibit specific rotations of +65.9 and -65.9 (c = 1, CHCl₃), respectively, confirming their enantiomeric relationship. mdpi.com
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. ntu.edu.sgencyclopedia.pub ECD is particularly useful for determining the absolute configuration of chiral compounds by comparing the experimental spectrum with theoretically calculated spectra. mdpi.comnih.gov The ECD spectra of the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide are mirror images, with distinct Cotton effects that are used to assign the absolute configuration. mdpi.com Specifically, the experimental ECD spectrum of the R-isomer showed a strong positive Cotton effect at 215 nm and a negative one at 242 nm, which matched the simulated spectrum for the R-configuration. mdpi.com The development of supramolecular cages that can amplify the CD signal of chiral guests shows promise for enhancing the sensitivity of enantiopurity assessment, even in complex mixtures. nih.gov
Mass Spectrometry and Chromatographic Techniques in Complex Mixture Analysis of Sulfonamide Derivatives
Mass spectrometry (MS) and chromatography are essential analytical tools for the separation, identification, and quantification of sulfonamide derivatives in complex mixtures. researchgate.netnih.gov
Mass Spectrometry (MS) provides information about the molecular weight and structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern. researchgate.netbioline.org.br Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of sulfonamides, often detecting the protonated molecule [M+H]⁺. mdpi.comscitepress.org For instance, the mass spectrum of (R)-5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide shows a clear signal for the [M+H]⁺ ion at m/z 376.9. mdpi.com
Chromatographic Techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are used to separate the components of a mixture prior to their detection. nih.govmdpi.com
HPLC , often coupled with MS (LC-MS), is a versatile technique for the analysis of a wide range of sulfonamides. scitepress.orgmdpi.comoup.com Reversed-phase HPLC is commonly employed, where the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. nih.gov The use of ultra-high performance liquid chromatography (UHPLC) can significantly reduce analysis time while improving resolution. oup.com LC-MS/MS methods, which involve tandem mass spectrometry, offer high sensitivity and selectivity for the quantification of sulfonamide residues in various matrices. sciopen.comrsc.org
GC , also frequently coupled with MS (GC-MS), is suitable for the analysis of volatile and thermally stable sulfonamide derivatives. nih.govsigmaaldrich.com Derivatization is often necessary to improve the volatility and chromatographic behavior of the sulfonamides. sigmaaldrich.compsu.edu For example, sulfonamides can be derivatized with pentafluorobenzyl bromide for GC-MS analysis. sigmaaldrich.com GC-MS methods have been developed for the determination of sulfonamides in various samples, including animal tissues. psu.edu
These hyphenated techniques (LC-MS and GC-MS) are powerful for the trace-level detection and confirmation of sulfonamide derivatives in complex samples. mdpi.commdpi.com
Table 3: Common Mass Spectrometry and Chromatographic Methods for Sulfonamide Analysis
| Technique | Principle | Application for Sulfonamides | Reference |
| LC-MS/MS | Separation by HPLC followed by detection with tandem mass spectrometry. | High-sensitivity quantification of sulfonamide residues in food and environmental samples. | sciopen.comrsc.org |
| UHPLC-MS/MS | Uses smaller particle size columns for faster and more efficient separations than conventional HPLC, coupled with MS/MS. | Rapid and sensitive determination of multiple sulfonamides in animal feeds. | oup.com |
| GC-MS | Separation of volatile compounds by GC followed by MS detection. | Analysis of derivatized sulfonamides for residue determination. | nih.govsigmaaldrich.compsu.edu |
| HPLC-DAD | HPLC separation with Diode Array Detection for UV-Vis spectral information. | Determination of sulfonamides in various matrices, often after a sample preparation step like microextraction. | mdpi.com |
Computational Chemistry and Theoretical Modeling of 1 Phenylethane 1 Sulfonamide Systems
Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties
Density Functional Theory (DFT) has emerged as a cornerstone for investigating the molecular and electronic characteristics of 1-phenylethane-1-sulfonamide systems. mdpi.com DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31+G(d,p), enable the optimization of molecular geometries and the prediction of various electronic properties. dergipark.org.tr These studies are crucial for understanding the compound's reactivity and intermolecular interactions.
Conformational analyses performed using DFT methods help identify the most stable three-dimensional arrangements of the molecule. For instance, studies on chiral sulfonamides have compared DFT-optimized structures with experimental X-ray crystallography data to gain deeper insights into their stereostructures. mdpi.com Furthermore, DFT can be used to calculate key structural parameters such as bond lengths and torsion angles. For example, in derivatives of 2-phenylethyne-1-sulfonamide, the calculated bond lengths for C-C, C-H, C≡C, C-S, S-O, and S-N are approximately 1.402 Å, 1.214 Å, 1.084 Å, 1.716 Å, 1.468 Å, and 1.662 Å, respectively. dergipark.org.tr
The electronic properties elucidated by DFT include the distribution of electron density, which is critical for predicting reactivity. Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the electrostatic potential on the molecule's surface, highlighting regions susceptible to electrophilic or nucleophilic attack. dergipark.org.trijarset.com These maps provide a visual guide to how the molecule will interact with other chemical species. ijarset.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or enzyme, to form a stable complex. dergipark.org.trpjps.pk This method is instrumental in understanding the binding mechanisms of this compound derivatives and in the rational design of new bioactive compounds. dergipark.org.tropenpharmaceuticalsciencesjournal.com
Enzyme Binding Affinity Prediction and Mode of Interaction
Molecular docking simulations provide valuable predictions of the binding affinity between a ligand and its target enzyme, often expressed as a docking score or interaction energy. dergipark.org.tr These simulations can identify key interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that stabilize the ligand-protein complex. peerj.com For example, studies on sulfonamide derivatives have shown that the sulfonamide group can enhance binding affinity through hydrogen bonding and electrostatic interactions with protein residues.
In the context of this compound derivatives, docking studies have been used to predict their inhibitory potential against various enzymes. For instance, docking simulations of 2-phenylethyne-1-sulfonamide derivatives against Heat Shock Protein 70 (HSP70) have identified compounds with better docking scores than existing commercial inhibitors. dergipark.org.tr These studies reveal the specific amino acid residues within the binding pocket that interact with the ligand. peerj.com
Protein-Ligand Complex Stability through Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. mdpi.com MD simulations are crucial for assessing the stability of the predicted binding mode and understanding the conformational changes that may occur upon ligand binding. uzh.ch
By simulating the movements of atoms in the complex, MD can validate the interactions predicted by docking and provide a more accurate estimation of binding stability. mdpi.com Techniques like thermal titration molecular dynamics (TTMD) use a series of MD simulations at increasing temperatures to qualitatively estimate the stability of a protein-ligand complex. nih.govnih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone during the simulation is often analyzed to assess the stability of the complex, with lower fluctuations indicating a more stable interaction. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for understanding the structural features that are important for a desired effect. mdpi.comopenpharmaceuticalsciencesjournal.com
Both 2D-QSAR and 3D-QSAR approaches have been applied to sulfonamide derivatives. nih.govmdpi.com 2D-QSAR models use descriptors calculated from the 2D structure of the molecules, while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize information from the 3D aligned structures of the compounds. mdpi.comtandfonline.com These models can identify the steric, electrostatic, and hydrophobic fields that contribute to the biological activity. mdpi.com For instance, a 3D-QSAR study on aryl sulfonamides identified key pharmacophoric features necessary for their antagonist activity. openpharmaceuticalsciencesjournal.com
In Silico Screening and Rational Design Principles
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. openpharmaceuticalsciencesjournal.com This approach, often guided by pharmacophore models and docking simulations, significantly accelerates the drug discovery process by prioritizing compounds for experimental testing. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.com
The rational design of novel this compound derivatives relies heavily on the insights gained from computational studies. By understanding the structure-activity relationships and the key interactions with the target, medicinal chemists can design new molecules with improved potency and selectivity. dergipark.org.tr For example, based on the results of in silico screening and QSAR models, new sulfonamide derivatives can be proposed and their biological activities predicted before synthesis. openpharmaceuticalsciencesjournal.commdpi.com
Analysis of Frontier Molecular Orbitals and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. researchgate.netnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. ijarset.com The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound derivatives, the analysis of FMOs provides insights into their electronic behavior and potential reaction mechanisms. dergipark.org.tr Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity, can be calculated from the HOMO and LUMO energies. researchgate.net These descriptors help to quantify the chemical reactivity and stability of the molecules, providing a theoretical basis for understanding their interactions. ijarset.com For instance, MEP maps combined with FMO analysis can identify the most reactive sites on the molecule for electrophilic and nucleophilic attack. dergipark.org.tr
1 Phenylethane 1 Sulfonamide As a Versatile Scaffold in Contemporary Medicinal Chemistry Research
Mechanistic Studies of Enzyme Inhibition
Carbonic Anhydrase Isozymes
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. journalagent.comjcsp.org.pkmdpi.com These enzymes, which catalyze the reversible hydration of carbon dioxide to bicarbonate, are involved in numerous physiological processes. mdpi.com Inhibition of specific CA isozymes is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. journalagent.commdpi.com
The inhibitory mechanism of sulfonamides against CAs is well-understood. The sulfonamide group (-SO2NH2) coordinates directly to the zinc ion (Zn2+) located in the active site of the enzyme. This binding event displaces or prevents the binding of a water molecule, which is essential for the catalytic cycle, thereby blocking the enzyme's activity. The affinity and selectivity of sulfonamide inhibitors for different CA isozymes can be modulated by substitutions on the aromatic or aliphatic portions of the molecule, which interact with residues lining the active site cavity. unifi.it
Research has demonstrated that derivatives of sulfonamides can exhibit significant inhibitory activity against various human carbonic anhydrase (hCA) isoforms. For instance, studies on a series of sulfonamides showed potent inhibition against hCA II, a physiologically dominant isoform, with inhibition constants (Kis) in the nanomolar range. mdpi.com Similarly, these compounds have shown inhibitory effects against other isoforms like hCA I, hCA IX, and hCA XII. mdpi.com The structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the phenylethylamine core influence the inhibitory profile.
Table 1: Inhibition of Human Carbonic Anhydrase Isozymes by Sulfonamide Derivatives
| Compound/Derivative | Target Isozyme | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| Sulfonamide Series | hCA I | 49 to >10,000 nM | mdpi.com |
| Sulfonamide Series | hCA II | 2.4 to 4515 nM | mdpi.com |
| Sulfonamide Series | hCA IX | 9.7 to 7766 nM | mdpi.com |
| Sulfonamide Series | hCA XII | 14 to 316 nM | mdpi.com |
| Phenol | CA I–IV, IX, XII, XIV | 2.7–11.5 μM | unifi.it |
| 3,5-Difluorophenol | CA III, IV, IX, XIV | 0.71–10.7 μM | unifi.it |
| Clioquinol | All Isozymes | 3.3–16.0 μM | unifi.it |
This table is for illustrative purposes and synthesizes data from multiple sources. Specific values are dependent on the exact molecular structure of the derivative.
Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase)
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. bioline.org.br Inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease. bioline.org.brresearchgate.nettjpr.org
Derivatives of 2-amino-1-phenylethane have been synthesized and evaluated as cholinesterase inhibitors. bioline.org.brresearchgate.nettjpr.org A study involving N-substituted sulfamoyl derivatives of 2-amino-1-phenylethane demonstrated their potential as inhibitors of both AChE and BChE. bioline.org.brresearchgate.nettjpr.org For example, the compound N-(2-phenylethyl)-2,4,6-trimethylbenzenesulfonamide was identified as a notable AChE inhibitor, with an IC50 value of 82.93 ± 0.15 µM. bioline.org.brresearchgate.nettjpr.org Another derivative was found to be active against BChE with an IC50 value of 45.65 ± 0.48 µM. bioline.org.brresearchgate.nettjpr.org The inhibitory activity is influenced by the nature of the substituents on the aryl sulfonyl chloride portion of the molecule, suggesting that these groups interact with the active site of the cholinesterases. bioline.org.br
Table 2: Cholinesterase Inhibition by 2-Amino-1-phenylethane Sulfonamide Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| N-(2-phenylethyl)-2,4,6-trimethylbenzenesulfonamide (3c) | AChE | 82.93 ± 0.15 | bioline.org.brresearchgate.nettjpr.org |
| Derivative 3d | BChE | 45.65 ± 0.48 | bioline.org.brresearchgate.nettjpr.org |
IC50 values are compared to the reference standard eserine.
Urease Enzyme Pathways
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. nih.govacs.org Inhibition of urease is a promising strategy for the treatment of infections caused by urease-producing organisms. nih.govlivedna.net
While direct studies on 1-phenylethane-1-sulfonamide as a urease inhibitor are not extensively documented in the provided results, the broader class of sulfonamides has been investigated for this activity. jcsp.org.pk The mechanism of urease inhibition by various compounds often involves interaction with the nickel ions in the active site. mdpi.com For instance, some synthesized indole (B1671886) analogues have shown potent urease inhibitory activity with IC50 values in the low micromolar range, significantly better than the standard inhibitor thiourea. nih.gov The structure-activity relationship of these inhibitors highlights the importance of specific substituents on the core scaffold for effective enzyme inhibition. nih.gov
Dihydropteroate (B1496061) Synthase and Folate Synthesis Disruption
Dihydropteroate synthase (DHPS) is a critical enzyme in the bacterial folate synthesis pathway. nih.govwikipedia.org This pathway is essential for the production of nucleic acids, and its disruption leads to a bacteriostatic effect. wikipedia.org Sulfonamides, due to their structural similarity to the natural substrate para-aminobenzoic acid (pABA), act as competitive inhibitors of DHPS. journalagent.comnih.govwikipedia.org
The sulfonamide group of these drugs competes with pABA for the active site of DHPS, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. journalagent.comnih.govwikipedia.org This mechanism forms the basis of the antibacterial action of sulfa drugs. While specific studies on this compound derivatives targeting DHPS were not detailed in the search results, the general principle of sulfonamide-based DHPS inhibition is well-established. nih.govwikipedia.org
Protease Inhibition (e.g., HIV Proteases, Cysteine Protease)
Proteases are enzymes that catalyze the breakdown of proteins. They are essential for the life cycle of many viruses, including the Human Immunodeficiency Virus (HIV). mdpi.comnih.gov HIV protease is a key target for antiretroviral therapy. mdpi.com
Sulfonamide-containing compounds have been successfully developed as HIV protease inhibitors. journalagent.comnih.gov For example, amprenavir (B1666020) features a sulfonamide group and has demonstrated efficacy in inhibiting the viral protease. nih.gov These inhibitors are designed to mimic the transition state of the peptide cleavage reaction catalyzed by the protease, binding tightly to the enzyme's active site and blocking its function. mdpi.com The development of these inhibitors has been a major achievement in the management of HIV/AIDS.
Additionally, sulfonamides have been implicated in the inhibition of other proteases, such as cysteine proteases, which are involved in processes like protein degradation and apoptosis. journalagent.com
Phosphoinositide 3-Kinase Gamma (PI3Kγ) Inhibition
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cell signaling pathways that regulate cell growth, proliferation, and survival. nih.govnih.govresearchgate.net The gamma isoform, PI3Kγ, is primarily expressed in immune cells and is a target for anti-inflammatory and cancer therapies. nih.govnih.govembopress.orgrsc.org
Derivatives of sulfonamides have been explored as inhibitors of PI3Ks. researchgate.net For instance, pyridine-3-sulfonamide (B1584339) derivatives have shown potent inhibitory activity against PI3K isoforms. researchgate.net The mechanism of inhibition typically involves binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of its downstream targets. The development of isoform-selective PI3Kγ inhibitors is an active area of research, aiming to provide targeted therapeutic effects with fewer side effects. nih.gov Studies have identified potent PI3Kγ inhibitors with novel scaffolds that induce apoptosis in cancer cells by blocking the PI3K/Akt/mTOR signaling pathway. rsc.org
Heat Shock Protein 70 and Doublecortin-like Kinase Modulation
The modulation of Heat Shock Protein 70 (HSP70) and Doublecortin-like Kinase (DCLK1) represents a key strategy in cancer therapy. HSP70 is overexpressed in many cancer cells, where it plays a crucial role in protein homeostasis, tumor cell survival, and resistance to treatment. dergipark.org.trdergipark.org.tr It inhibits both intrinsic and extrinsic apoptosis pathways, and its elevated levels are often associated with poor clinical outcomes. dergipark.org.tr Consequently, specific inhibitors of HSP70 are attractive candidates for cancer therapy. dergipark.org.tr
One such inhibitor is 2-phenylethynesulfonamide (PES), which selectively interacts with the C-terminal substrate-binding domain (SBD) of HSP70, disrupting its function. dergipark.org.trnih.gov This compound has demonstrated significant anti-cancer effects in various human cancer cell lines. dergipark.org.tr In silico studies on derivatives of 2-phenylethyne-1-sulfonamide have been conducted to identify potent HSP70 inhibitors. dergipark.org.trdergipark.org.trresearchgate.net These computational analyses, which involve optimizing structures and performing molecular docking calculations, have identified several derivatives with strong potential for HSP70 inhibition. dergipark.org.tr
DCLK1, a microtubule-associated protein, is also highly expressed in a range of cancers and is a therapeutic target. elifesciences.orgnih.gov It is considered a marker for cancer stem cells and promotes malignant progression. thno.orgnih.gov Research has shown that DCLK1's kinase activity is involved in regulating its binding to microtubules, a process controlled by autophosphorylation. elifesciences.org Molecular docking studies have explored the interaction of 2-phenylethyne-1-sulfonamide derivatives with DCLK1, suggesting that this scaffold can also be a basis for developing DCLK1 inhibitors. dergipark.org.tr The dual targeting of HSP70 and DCLK1 by compounds derived from this scaffold presents a promising avenue for cancer treatment.
Table 1: In Silico Docking Performance of 2-Phenylethyne-1-Sulfonamide Derivatives against HSP70 and DCLK1 This table presents a summary of findings from in silico studies, highlighting the potential of specific derivatives as inhibitors.
| Compound Derivative | Target Protein | Key Findings | Reference |
|---|---|---|---|
| Compound 5 | HSP70 (4PO2), DCLK1 (5JZN) | Identified as a superior potential inhibitor compared to parent compounds. | dergipark.org.tr |
| Compound 12 | HSP70 (4PO2), DCLK1 (5JZN) | Showed better potential inhibition and favorable drug-likeness properties. | dergipark.org.tr |
| Compound 20 | HSP70 (4PO2), DCLK1 (5JZN) | Demonstrated better potential inhibition than parent compounds. | dergipark.org.tr |
Anti-Cancer Research: Molecular Mechanisms of Growth Inhibition and Apoptosis Induction
Sulfonamide derivatives are recognized for their broad-spectrum anti-cancer activities, which are mediated through various molecular mechanisms. mdpi.commdpi.com These mechanisms include the inhibition of carbonic anhydrase, disruption of the cell cycle, and induction of apoptosis. mdpi.comgoogle.com
The anti-cancer potential of sulfonamides is linked to their ability to target key proteins involved in cancer progression. For example, some sulfonamides act as inhibitors of histone deacetylases (HDACs), which can lead to cancer cell apoptosis by altering gene expression. google.com Others function as inhibitors of crucial kinases like PI3Kα, which is involved in cell growth and survival. mdpi.com The stereochemistry of these molecules can play a significant role in their inhibitory activity, as seen with the R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, which exhibit different potencies against PI3Kα kinase. mdpi.com
Chalcones bearing a sulfonamide group have also been investigated as pro-apoptotic agents. These compounds can induce cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, and reduce the expression of anti-apoptotic proteins like Bcl-2. mdpi.com The induction of apoptosis is a critical mechanism for many anti-cancer drugs, and sulfonamide derivatives have shown the ability to trigger both intrinsic and extrinsic apoptotic pathways. mdpi.com This is often associated with the activation of caspases, which are key executioners of programmed cell death. mdpi.comnih.gov Furthermore, sulfonamide-based compounds have been shown to cause cell cycle arrest, another effective strategy for halting tumor growth. plos.org For instance, the novel synthetic sulfonamide KCN1 inhibits pancreatic cancer cell growth by inducing cell cycle arrest. plos.org
Table 2: Anti-Cancer Activity of Representative Sulfonamide Derivatives This table summarizes the mechanisms and effects of various sulfonamide-based compounds in cancer research.
| Compound/Derivative Class | Cancer Type/Cell Line | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|---|
| (R)-5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide | - | PI3Kα kinase inhibition | IC50 value of 1.08 μM | mdpi.com |
| (S)-5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide | - | PI3Kα kinase inhibition | IC50 value of 2.69 μM | mdpi.com |
| KCN1 | Pancreatic Cancer (Panc-1, Mia Paca-2) | Cell cycle arrest | Inhibition of cell growth and proliferation | plos.org |
| Chalconesulfonamide 7e | Breast Cancer (MCF7) | ERα/GREB1 axis inhibition, PARP cleavage | Induction of apoptosis, antiestrogenic activity | mdpi.com |
| 1,2,4-Triazine Sulfonamide (MM131) | Colon Cancer (DLD-1, HT-29) | Induction of intrinsic and extrinsic apoptosis | Increased caspase activity, inhibition of mTOR | mdpi.com |
Advanced Research on Antimicrobial and Antifungal Action
The sulfonamide functional group is a cornerstone of antimicrobial chemotherapy, having been among the first classes of synthetic drugs used effectively against bacterial infections. mdpi.combioline.org.br The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase, an enzyme essential for the synthesis of folic acid in bacteria. bioline.org.brnih.gov This disruption of the folic acid pathway ultimately inhibits the production of DNA and purines, thereby halting bacterial growth. bioline.org.br
Research has expanded to include a wide array of sulfonamide derivatives with potent antimicrobial and antifungal properties. nih.govresearchgate.net For example, quinoxaline-linked sulfonamide hybrids have been developed as promising therapeutic agents against a variety of pathogens. researchgate.net The incorporation of the sulfonamide moiety into other heterocyclic structures, such as 1,2,3-triazoles, has also yielded compounds with significant antimicrobial activity. d-nb.info
The evaluation of these novel sulfonamides is typically conducted against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. researchgate.net The results of these screenings often demonstrate that specific structural modifications can lead to enhanced potency and a broader spectrum of activity. For instance, certain imine derivatives of 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones have shown greater efficacy against Escherichia coli and Candida albicans than standard reference drugs. researchgate.net
Table 3: Antimicrobial Activity of Selected Sulfonamide-Based Compounds This table highlights the effectiveness of specific derivatives against various microbial pathogens.
| Compound Class | Pathogen(s) | Key Findings | Reference |
|---|---|---|---|
| Imine derivatives of 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones | Escherichia coli, Proteus vulgaris, Candida albicans | Compound 4a showed greater efficiency than Rivanol. | researchgate.net |
| Benzimidazole-1,2,3-triazole-sulfonamide hybrids | Various bacteria | Compound 6a emerged as the most potent agent with MIC values of 32-64 µg/mL. | d-nb.info |
| Quinoxaline-linked sulfonamide hybrids | Various bacteria and fungi | Capable of being established as lead compounds for advanced therapeutic agents. | researchgate.net |
Investigation of Antioxidant Pathways and Nrf2 Activation
The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress. nih.gov Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. nih.gov Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-regulated genes, such as heme oxygenase-1 (HO-1). nih.govmdpi.com
Sulfonamide-containing scaffolds have been explored for their ability to activate the Nrf2 pathway. Non-electrophilic Keap1-Nrf2 protein-protein interaction (PPI) inhibitors bearing a phenyl bis-sulfonamide structure have been developed. nih.govresearchgate.net These compounds bind to Keap1, preventing the degradation of Nrf2 and thereby enhancing the expression of cytoprotective genes. nih.govresearchgate.net This approach offers a potential therapeutic strategy for conditions associated with oxidative stress, such as neurodegenerative diseases. nih.govresearchgate.net
Vinyl sulfone and vinyl sulfonate derivatives have also been synthesized and evaluated as Nrf2 activators. nih.gov Studies have shown that modifying the core structure, for instance, by replacing a vinyl sulfone with a vinyl sulfonate, can significantly enhance Nrf2 activating efficacy. nih.gov The most potent of these compounds have been shown to induce the expression of Nrf2-dependent antioxidant enzymes and protect against oxidative stress-induced cellular damage. nih.gov The antioxidant activities of phenolic sulfonamides derived from dopamine-related compounds have also been investigated, showing significant radical scavenging capabilities. researchgate.net
Table 4: Nrf2 Activation and Antioxidant Effects of Sulfonamide Derivatives This table details the efficacy of various sulfonamide scaffolds in activating the Nrf2 antioxidant pathway.
| Compound Class/Derivative | Assay/Model | Key Findings | Reference |
|---|---|---|---|
| Phenyl bis-sulfonamide PPI inhibitors | Keap1 binding assay | Bind to Keap1 at submicromolar concentrations, activating Nrf2. | nih.govresearchgate.net |
| Vinyl Sulfonate (compound 3c) | Cell-based Nrf2 activation assay | EC50 value of 76 nM, showing excellent Nrf2 activation. | nih.gov |
| Phenolic Sulfonamides (compounds 13-16) | Linoleic acid peroxidation assay | Showed 75-85% inhibition of peroxidation. | researchgate.net |
Exploration of Anti-Inflammatory Mechanisms and Cyclooxygenase (COX) Enzyme Modulation
Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key mediators of this process. frontiersin.orgresearchgate.net They are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory signaling molecules. asbmb.org While COX-1 is constitutively expressed and plays a "housekeeping" role, COX-2 is highly inducible at sites of inflammation. researchgate.net Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, whereas newer COX-2 selective inhibitors (coxibs) were developed to reduce gastrointestinal side effects associated with COX-1 inhibition. researchgate.netasbmb.org
The sulfonamide moiety is a feature of some selective COX-2 inhibitors, such as celecoxib. The selectivity of these inhibitors is attributed to subtle structural differences between the active sites of COX-1 and COX-2. asbmb.orgwikipedia.org Specifically, the substitution of an isoleucine in COX-1 with a smaller valine in COX-2 creates a hydrophobic side-pocket that can be exploited by drug molecules with a sulfonamide group. asbmb.orgwikipedia.org
Beyond direct COX inhibition, sulfonamide derivatives can exert anti-inflammatory effects through other mechanisms. For example, the Nrf2 pathway, which can be activated by certain sulfonamides, has been shown to down-regulate inflammatory responses. nih.gov Studies on compounds like 1-nitro-2-phenylethane suggest that related structures can produce anti-inflammatory activity by acting on the synthesis and/or release of various inflammatory mediators. nih.gov Furthermore, research into DCLK1 has revealed a link to inflammation, where it can transcriptionally activate COX-2 expression, suggesting that DCLK1 inhibitors derived from the this compound scaffold could also possess anti-inflammatory properties. thno.org
Table 5: Anti-Inflammatory and COX-Modulating Sulfonamides This table provides an overview of sulfonamide-based compounds and their roles in modulating inflammatory pathways.
| Compound/Class | Primary Target/Mechanism | Relevance to Inflammation | Reference |
|---|---|---|---|
| Celecoxib (a coxib) | COX-2 Enzyme | Selective inhibition of COX-2 reduces prostaglandin (B15479496) synthesis at inflammation sites. | |
| Vinyl Sulfonate (compound 3c) | Nrf2 Activation | Nrf2 activation down-regulates inflammatory responses. | nih.gov |
| DCLK1 Inhibitors | DCLK1 Kinase | DCLK1 can activate COX-2 expression; inhibition may reduce inflammation. | thno.org |
| 1-Nitro-2-phenylethane | Inflammatory Mediators | Inhibits edema, suggesting action on synthesis/release of mediators. | nih.gov |
Rational Design and Synthesis of Targeted this compound Drug Candidates
The rational design and synthesis of drug candidates based on the this compound scaffold involve a multi-step process aimed at optimizing therapeutic activity and selectivity. This process often begins with identifying a biological target and then designing molecules that are predicted to interact favorably with it. scirp.org
The synthesis of these derivatives typically involves standard chemical reactions. For instance, sulfonamides are often prepared by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base. mdpi.commdpi.com A common route to obtain chalconesulfonamides involves the Knoevenagel condensation of a β-ketosulfonamide with an appropriate aldehyde. mdpi.com The synthesis of the key β-ketosulfonamide intermediate itself can be achieved through the metalation of a methanesulfonamide (B31651) followed by reaction with an aldehyde and subsequent oxidation. mdpi.com
Molecular docking studies are a crucial component of the rational design process, allowing researchers to predict the binding modes and affinities of designed compounds to their target proteins, such as the EGFR kinase domain. scirp.org This computational screening helps in selecting the most promising candidates for synthesis and further biological evaluation. scirp.org The synthesis process can also be optimized; for example, microwave-assisted methods have been shown to provide higher yields in shorter reaction times compared to conventional heating methods for some sulfonamide derivatives. scirp.org Through these combined computational and synthetic strategies, novel and potent drug candidates based on the this compound scaffold can be efficiently developed for a variety of therapeutic applications. mdpi.comd-nb.info
Table 6: Synthetic Approaches for this compound Derivatives This table outlines common synthetic strategies used to create targeted drug candidates from the core scaffold.
| Synthetic Strategy | Key Intermediates/Reagents | Target Compound Class | Reference |
|---|---|---|---|
| Reaction with Sulfonyl Chloride | Amine, Aryl sulfonyl chloride, Pyridine (B92270) | Pyridinesulfonamides | mdpi.com |
| Knoevenagel Condensation | β-Ketosulfonamide, Arene carbaldehyde, Piperidine acetate (B1210297) | Chalconesulfonamides | mdpi.com |
| Huisgen Cycloaddition ("Click Chemistry") | Propargylated imidazoles, Sulfonamide azides, Copper(I) catalyst | 1,2,3-Triazole-sulfonamide hybrids | d-nb.info |
| Microwave-Assisted Synthesis | Sulfamethoxazole, Phthalic acid, Triethylamine | Phthaloyl-sulfonamide derivatives | scirp.org |
Emerging Research Applications and Future Directions for 1 Phenylethane 1 Sulfonamide
Catalysis and Ligand Design in Asymmetric Synthesis
The development of catalytic reactions for producing enantioenriched materials is a cornerstone of modern chemistry, driven by the demand for enantiomerically pure pharmaceuticals and agrochemicals. hud.ac.uk The 1-phenylethane-1-sulfonamide scaffold is particularly relevant in this field due to its inherent chirality.
Derivatives of this compound are explored as chiral ligands and auxiliaries in asymmetric catalysis. The sulfonamide group's ability to coordinate with metal centers and its influence on the stereochemical environment make it a powerful functional group in ligand design. nih.govresearchgate.net For instance, research into palladium-catalyzed cross-coupling reactions has demonstrated that sulfonamide anions can act as effective soft carbon nucleophiles. hud.ac.uk Specifically, the palladium-catalyzed α-allylation of benzylsulfonamides enables the synthesis of sp3-functionalized sulfonamides. hud.ac.uk Developing an asymmetric version of this methodology using chiral ligands derived from or incorporating the this compound structure is a promising research avenue. hud.ac.uk
The challenge in achieving high enantioselectivity in reactions alpha to the sulfonyl group is known to be difficult due to the conformational preferences of sulfonamide carbanions. hud.ac.uk However, transition-metal catalysis offers a powerful tool to overcome these challenges. hud.ac.uk Chiral ligands, such as Trost ligands, have been shown to create an effective chiral environment for asymmetric induction in palladium-catalyzed N-allylation reactions of sulfonamides, leading to the synthesis of N-C axially chiral products with good enantioselectivity. nih.gov The integration of the this compound core into such ligand frameworks could provide new catalysts with unique selectivity profiles.
| Catalytic System | Reaction Type | Key Finding | Reference |
|---|---|---|---|
| Pd(0) / Phosphine Ligands | α-Allylation of Benzylsulfonamides | Demonstrated that sulfonamides act as soft carbon nucleophiles, enabling sp3-sp3 bond formation. Provides a basis for developing an asymmetric variant. | hud.ac.uk |
| (S,S)-Trost Ligand / (allyl-PdCl)₂ | N-Allylation of Secondary Sulfonamides | Achieved good enantioselectivity (up to 92% ee) in the synthesis of rotationally stable N-C axially chiral sulfonamides. | nih.gov |
| Chiral Bis(amidine) Ligands / Aryl Triflamide | Azide Addition to Nitroalkene | An achiral sulfonamide co-catalyst enhances the performance of a chiral ligand by forming a specific 1:1 complex through hydrogen bonding. | nih.gov |
Material Science: Building Block for Novel Materials (e.g., Drug Delivery Systems, Nanotechnology)
In material science, this compound and its derivatives are emerging as versatile building blocks for creating novel functional materials. The sulfonamide moiety is a key structural feature in many pharmaceuticals, and incorporating this functional group into polymers and nanomaterials can impart specific biological or recognition properties. ajchem-b.com
Nanotechnology-based drug delivery systems represent a significant area of research where these scaffolds are promising. nih.govnih.gov The goal of these systems is to improve the therapeutic efficacy and reduce the side effects of drugs by controlling their delivery to a specific site of action. ejcmpr.commdpi.com Nanoparticles can be used to improve the uptake of poorly soluble drugs, target specific tissues, and enhance bioavailability. nih.gov
The this compound scaffold can be incorporated into the design of such nanomaterials in several ways:
Surface Functionalization: The molecule can be attached to the surface of nanoparticles (e.g., polymeric micelles, liposomes, or metallic nanoparticles) to act as a targeting ligand or to modify the surface properties of the material. nih.govnih.gov
Polymer Synthesis: It can be used as a monomer or a functional comonomer in the synthesis of new polymers. These polymers could self-assemble into nanostructures like micelles or vesicles for encapsulating therapeutic agents. ejcmpr.com Polymeric micelles with a hydrophobic core are particularly adept at carrying hydrophobic drugs. ejcmpr.com
Drug Conjugates: The sulfonamide can be directly conjugated to a drug molecule, with the entire conjugate then loaded into a nanocarrier. This approach can help in targeting specific biological pathways, such as those involving integrins, which are crucial in diseases like cancer. nih.gov For example, cyclic RGD peptides, which target integrins, have been successfully conjugated to drugs to improve their specific delivery to tumor cells. nih.gov
The development of "smart" materials that respond to specific biological stimuli is a key direction. The sulfonamide group's pH-responsive nature and its ability to engage in specific biological interactions make it an attractive component for designing such intelligent drug delivery systems.
Supramolecular Assembly and Host-Guest Chemistry Involving Sulfonamide Frameworks
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful platform for constructing ordered, functional architectures from molecular building blocks. uohyd.ac.in The sulfonamide group is an excellent participant in these interactions, particularly through hydrogen bonding.
Research has shown that the sulfonamide group forms a highly robust and predictable recognition motif with crown ethers, such as 18-crown-6. researchgate.netacs.org This "sulfonamide-crown motif" is characterized by strong host-guest binding energies and a consistent structural arrangement where two guest sulfonamide molecules and one host crown ether form a trimeric assembly. researchgate.netacs.org While initial studies used simple sulfonamides like benzenesulfonamide (B165840) and toluenesulfonamide, the fundamental interaction relies on the N-H protons of the sulfonamide group forming hydrogen bonds with the oxygen atoms of the crown ether. researchgate.netacs.org Therefore, the this compound scaffold is expected to exhibit similar behavior, allowing for its programmed assembly into larger supramolecular structures.
| Host | Guest | Key Interaction Motif | Binding Energy | Reference |
|---|---|---|---|---|
| 18-Crown-6 | Benzenesulfonamide | Sulfonamide-crown trimeric motif | ~92–104 kJ·mol⁻¹ | researchgate.netacs.org |
| 18-Crown-6 | Toluenesulfonamide | Sulfonamide-crown trimeric motif | High (specific value not stated) | acs.org |
| Cucurbit mdpi.comuril (Q mdpi.com) | Sulfanilamide (B372717) / Sulfamethoxazole | Hydrogen bonding and ion-dipole interactions | Not quantified, but forms stable inclusion complexes | ias.ac.in |
The ability to form these ordered assemblies opens up possibilities for creating porous organic solids and other materials with applications in chemical separation and catalysis. uohyd.ac.in Furthermore, cucurbiturils, another class of macrocyclic hosts, have been shown to form stable inclusion complexes with various sulfonamides, driven by hydrogen bonds and ion-dipole interactions. ias.ac.in These host-guest systems have potential applications in drug delivery, where the macrocycle can act as a carrier to improve a drug's properties. ias.ac.in
Innovative Applications in General Organic Synthesis
Beyond its role in specialized areas, this compound is a valuable intermediate in general organic synthesis. The sulfonamide functional group is a stable and versatile moiety that can be used as a directing group, a protecting group, or a precursor for other functionalities. ucl.ac.ukmdpi.com
Recent synthetic methodologies have highlighted the utility of sulfonamides in various transformations:
Metal-Catalyzed Couplings: As mentioned, sulfonamide anions can participate in palladium-catalyzed allylation reactions, providing a route to complex aliphatic sulfonamides that are otherwise difficult to access. hud.ac.uk
Intermediate for Complex Scaffolds: Sulfonamide derivatives can serve as key intermediates. For example, N-(tert-butyl)-2-oxo-2-phenylethane-1-sulfonamide, a related structure, was synthesized and used in Knoevenagel condensations to produce a novel series of chalconesulfonamides with potential biological activity. nih.gov This demonstrates how the core sulfonamide structure can be elaborated into more complex and functional molecules.
Synthesis from Thiols: Efficient oxidative methods have been developed to convert thiols directly into sulfonamides in a one-pot procedure, which could be adapted for the synthesis of this compound from the corresponding 1-phenylethane-1-thiol. rsc.org
The reactivity of the benzylic position in this compound also offers opportunities for functionalization, allowing for the introduction of various substituents on the carbon atom bearing the sulfonyl group. This dual reactivity—at the sulfonamide group and the benzylic carbon—makes it a highly adaptable building block for creating libraries of diverse compounds for screening in drug discovery and materials science. hud.ac.uknih.gov
Interdisciplinary Research Integrating this compound Scaffolds in Bio- and Chemo-sensing
The development of sensors that can selectively detect specific ions or molecules is a major field of interdisciplinary research. The sulfonamide functional group is well-suited for this purpose due to its ability to act as a hydrogen bond donor, allowing it to bind anions. researchgate.net
Researchers have designed fluorescent chemosensors where a sulfonamide moiety serves as the recognition site for phosphate-containing anions, such as adenosine (B11128) triphosphate (ATP). researchgate.net In one such design, the binding of the phosphate (B84403) group to the sulfonamide causes a change in the fluorescence of a nearby fluorophore, allowing for quantitative detection. researchgate.net The this compound scaffold is an ideal candidate for such sensors. The phenyl group can be readily modified to attach a variety of fluorophores, while the sulfonamide provides the anion binding site.
Another sensing application involves using sulfonamide derivatives for chemical analysis. In one study, bis-sulfonamides were prepared from (S)-(1-²H)ethylbenzene and chiral α-phenethylamine to determine the enantiopurity of the starting material. researchgate.net The resulting diastereomeric sulfonamides could be distinguished by ¹H NMR spectroscopy, allowing for a precise measurement of the enantiomeric excess (ee). researchgate.net This demonstrates the utility of the sulfonamide scaffold in creating derivatizing agents for stereochemical analysis.
Unexplored Reactivity and Biological Frontiers of this compound Derivatives
While the sulfonamide functional group is historically one of the most important motifs in medicinal chemistry, the specific chemical space occupied by derivatives of this compound remains largely unexplored. ucl.ac.ukfrontiersrj.com The vast biological activities associated with sulfonamides—including antibacterial, antiviral, anticancer, and enzyme inhibitory properties—suggest that novel derivatives of this scaffold could yield promising new therapeutic agents. ajchem-b.comnih.gov
Unexplored Reactivity:
Novel Cycloadditions: Research on alkynyl sulfonamides has shown they undergo 1,3-dipolar cycloaddition reactions with nitrones and nitrile oxides to form novel heterocyclic compounds, some with promising biological activity. ucl.ac.uk Exploring analogous reactions with vinyl or other unsaturated derivatives of this compound could lead to new classes of complex heterocyclic systems.
Non-classical Carbenoid Chemistry: The synthesis of Z-enediynes from alkynyl sulfonamides has been shown to proceed through an unusual, previously unreported mechanism involving a non-classical carbenoid intermediate. ucl.ac.uk Investigating whether similar unprecedented reactivity can be triggered from this compound under specific conditions is a compelling frontier.
Biological Frontiers:
Enzyme Inhibition: Many sulfonamides are known to be potent inhibitors of enzymes like carbonic anhydrases and kinases. mdpi.comrsc.org For example, enantiomers of a chiral pyridine-3-sulfonamide (B1584339) derivative containing a 1-phenylethyl group showed differential inhibition of PI3Kα kinase. mdpi.com This highlights the importance of stereochemistry for bioactivity and suggests that the enantiomers of this compound and its derivatives should be systematically evaluated as inhibitors against various enzyme targets.
Antimicrobial and Anticancer Agents: The sulfonamide core is central to many antibacterial drugs and is increasingly found in anticancer agents. nih.gov Synthesizing and screening a library of this compound derivatives, modified at the phenyl ring and the sulfonamide nitrogen, could uncover new leads for treating infectious diseases or cancer. ajchem-b.comrsc.org
The combination of a chiral center and a versatile sulfonamide group makes this compound a scaffold with significant untapped potential for discovering new chemical reactions and biologically active molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
